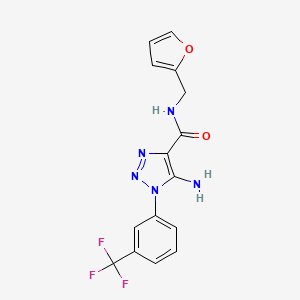

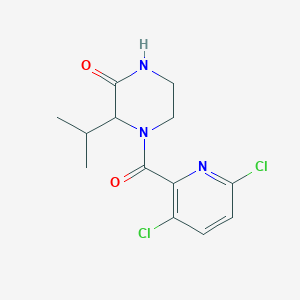

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.

Aplicaciones Científicas De Investigación

Sulfonamides in Drug Discovery and Development

Sulfonamides, including compounds like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, have been a cornerstone in drug discovery due to their versatile pharmacological properties. This class of compounds is characterized by the presence of a sulfonamide group, which is a key functional moiety in many clinically used drugs. The sulfonamide group's ability to form electrostatic interactions makes it a valuable component in medicinal chemistry, contributing to the development of a wide range of therapeutic agents.

Sulfonamides have shown significant potential as carbonic anhydrase inhibitors (CAIs), with applications extending to antiglaucoma agents and antitumor drugs. The structural motif of sulfonamides allows for selective inhibition of specific isoforms of carbonic anhydrase, which is crucial for designing drugs with targeted action while minimizing side effects. Recent patents and research studies have focused on novel sulfonamides that incorporate nitric oxide-donating moieties or target tumor-associated isoforms of carbonic anhydrase, highlighting the ongoing interest in this class for drug development (Carta, Scozzafava, & Supuran, 2012).

Biomass Conversion and Sustainable Chemistry

Beyond pharmacological applications, furan derivatives, like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, play a critical role in the field of sustainable chemistry. The conversion of plant biomass into furan derivatives represents a promising avenue for producing renewable chemicals and fuels. Furan-based compounds are central to the development of new polymers, functional materials, and biofuels, serving as eco-friendly alternatives to petroleum-based products. This approach not only addresses environmental concerns but also opens up new pathways for the chemical industry to utilize renewable resources effectively (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact and Sustainability

The environmental persistence and potential ecotoxicity of sulfonamide antibiotics, including related derivatives, pose significant challenges. While sulfonamides are indispensable in treating bacterial infections, their widespread use in healthcare and agriculture has led to concerns regarding their presence in the environment and the resultant impact on microbial populations and human health. Understanding the environmental fate of sulfonamides and their derivatives is crucial for developing strategies to mitigate their adverse effects, ensuring the sustainability of their use in various applications (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c17-14(16-5-8-20-9-6-16)12-3-4-13(22-12)23(18,19)15-10-11-2-1-7-21-11/h1-4,7,15H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUSJRVZTJVQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)